Forsythoside B

Beschreibung

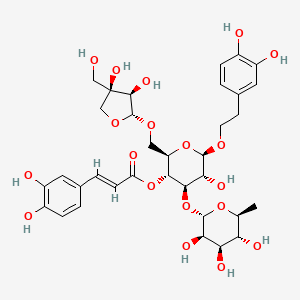

structure in first source

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBINOWGIHWPJI-UNSOMVRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317304 | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81525-13-5 | |

| Record name | Forsythoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Forsythoside B: A Comprehensive Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside B, a phenylethanoid glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Occurrence and Sources of this compound

This compound is primarily found in plants belonging to the Lamiaceae (mint) and Oleaceae families. Its presence has been reported in a variety of genera, often in combination with other related phenylethanoid glycosides.

Primary Plant Sources:

-

Forsythia species: Notably Forsythia suspensa (Thunb.) Vahl, a traditional Chinese medicinal plant, is a well-known source of this compound.[1] The compound is present in both the fruits and leaves, with studies indicating that the fruit may contain higher concentrations.[2][3][4]

-

Lamiophlomis species: Lamiophlomis rotata Kudo, a Chinese folk medicine, is another significant source of this compound, where it is found in the leaves.[2]

-

Phlomis species: Several species within this genus, including Phlomis armeniaca, Phlomis lycia, and Phlomis linearis, have been shown to contain this compound in their aerial parts.[5][6][7]

-

Marrubium species: Marrubium alysson and Marrubium vulgare are also known to produce this compound.[6]

-

Other notable sources: this compound has also been identified in Scutellaria salviifolia, Phlomoides tuberosa, Phlomoides rotata, Pedicularis longiflora, Teucrium chamaedrys, Ballota sp., and Verbascum sp.[6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location and harvesting time. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference |

| Marrubium vulgare | Aerial Parts | UPLC | 77 - 400 mg/100 g dry weight | [4][8] |

| Phlomis lycia | Aerial Parts | Column Chromatography | 340 mg isolated from a 2.4 g fraction of a methanol extract | [9] |

| Lamiophlomis rotata | Aerial Parts | HPLC | The mean sum of shanzhiside methyl ester and 8-O-acetyl shanzhiside methylester in samples of aerial parts is 1.44%. (this compound was determined but not individually quantified in the abstract). | [1] |

| Forsythia suspensa | Fruits and Leaves | UPLC-ESI-QQQ-MS/MS | Levels are higher in fruits than in leaves and vary with developmental stages (reported as fold-changes, not absolute values). | [2][3][4] |

Experimental Protocols

Extraction of this compound

A general procedure for the extraction of this compound from plant material involves the use of polar solvents.

Protocol: Methanolic Extraction

-

Plant Material Preparation: Air-dry the desired plant parts (e.g., leaves, fruits, or aerial parts) and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol (e.g., 70% methanol) at room temperature or with heating under reflux. A common solvent-to-solid ratio is 10:1 (v/w). The extraction is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.

-

Filtration and Concentration: Combine the methanolic extracts and filter to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

The purification of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

Protocol: Multi-step Chromatography

-

Initial Fractionation (Polyamide Column Chromatography):

-

Dissolve the crude extract in water and apply it to a polyamide column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Intermediate Purification (Macroporous Resin Chromatography):

-

Pool the this compound-rich fractions and apply them to a macroporous resin column (e.g., AB-8).

-

Wash the column with deionized water to remove impurities.

-

Elute the column with an increasing concentration of ethanol in water (e.g., 30% ethanol).

-

Collect and concentrate the fractions containing this compound.

-

-

Fine Purification (Silica Gel and/or Reversed-Phase Chromatography):

-

Subject the enriched fraction to silica gel column chromatography using a solvent system such as chloroform-methanol or ethyl acetate-methanol with a gradient of increasing polarity.

-

For further purification, reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column can be employed with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant extracts.

HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.5% phosphoric acid).

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 332 nm.[10]

-

Column Temperature: 30 °C.[10]

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Signaling Pathways and Biological Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved, in part, by inhibiting the IκB kinase (IKK) pathway, which leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade.[1] Additionally, this compound is known to activate the RhoA/ROCK signaling pathway.[6]

Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Lamiophlomis rotata Identification via ITS2 Barcode and Quality Evaluation by UPLC-QTOF-MS Couple with Multivariate Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Profile and Cytotoxicity Evaluation of Aerial Parts of Marrubium vulgare L. From Different Locations in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Forsythoside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Forsythoside B, a phenylethanoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a complex glycoside isolated from several medicinal plants, most notably from the genus Forsythia. Its intricate structure, consisting of a phenylethanoid aglycone and multiple sugar moieties, is fundamental to its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | --INVALID-LINK-- |

| CAS Number | 81525-13-5 | --INVALID-LINK-- |

| Molecular Formula | C₃₄H₄₄O₁₉ | --INVALID-LINK-- |

| Molecular Weight | 756.70 g/mol | --INVALID-LINK-- |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4--INVALID-LINK--(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O">C@@HO | --INVALID-LINK-- |

| InChI | InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | --INVALID-LINK-- |

Physicochemical Properties

The physicochemical properties of this compound influence its solubility, stability, and bioavailability. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 130-140°C | --INVALID-LINK-- |

| Solubility | DMSO: ≥55.8 mg/mLEthanol: ≥35.6 mg/mL (with sonication)Water: ≥57.3 mg/mL | --INVALID-LINK-- |

| pKa | 9.31 ± 0.10 (Predicted) | --INVALID-LINK-- |

| LogP | -2.551 (Predicted) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| UV-Vis | Exhibits characteristic absorbance peaks in the UV-visible spectrum. | --INVALID-LINK-- |

| ¹H-NMR | Predicted spectra are available in public databases. | --INVALID-LINK-- |

| ¹³C-NMR | Predicted spectra are available in public databases. | --INVALID-LINK-- |

| Mass Spectrometry | Fragmentation patterns have been characterized, often showing losses of sugar moieties. The negative ion mode is often preferred for its sensitivity. | --INVALID-LINK-- |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective properties. A key mechanism of action is the modulation of the NF-κB signaling pathway.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] This is achieved through the inhibition of the IκB kinase (IKK) pathway, which in turn prevents the activation of the transcription factor NF-κB.[3]

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates osteoarthritis through the HMGB1/TLR4/NF-κB and Keap1/Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside B is a phenylethanoid glycoside predominantly isolated from the fruits and leaves of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its diverse and potent pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

This compound exhibits a wide spectrum of biological effects, primarily attributed to its anti-inflammatory, neuroprotective, antioxidant, anticancer, and antiviral properties.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action:

The anti-inflammatory activity of this compound is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] In inflammatory conditions, this compound prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This, in turn, suppresses the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2]

Additionally, this compound has been shown to inhibit the NLRP3 inflammasome , a key component of the innate immune system.[4][5] By suppressing the activation of the NLRP3 inflammasome, this compound reduces the maturation and secretion of IL-1β, further mitigating the inflammatory response.[4][5]

Another pathway implicated in the anti-inflammatory action of this compound is the SIRT1 signaling pathway .[5] Activation of SIRT1 by this compound leads to the downstream inhibition of the NLRP3 inflammasome.[5]

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment | Target | Outcome | Reference |

| LPS-stimulated RAW 264.7 macrophages | This compound | NF-κB | Inhibition of p65 nuclear translocation | [3] |

| LPS-stimulated BV-2 microglia | 1 µM and 2.5 µM this compound | Pro-inflammatory cytokines | Significant reduction in TNF-α, IL-6, and IL-1β levels | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | This compound | NLRP3 inflammasome | Inhibition of inflammasome activation in microglia and astrocytes | [4] |

| Cerebral Ischemia-Reperfusion Injury Rats | This compound | SIRT1/NLRP3 | Upregulation of SIRT1 and downregulation of NLRP3 | [5] |

Experimental Protocol: Western Blot for NF-κB p65 in RAW 264.7 Macrophages

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and culture until 70-80% confluent. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.

References

- 1. iomcworld.com [iomcworld.com]

- 2. This compound attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]

The Neuroprotective Potential of Forsythoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside B (FTSB), a phenylethanoid glycoside isolated from Forsythia suspensa (Thunb.) Vahl, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive preclinical research highlights its potential in mitigating neuronal damage across various models of neurodegenerative diseases and acute neurological injuries. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the neuroprotective effects of this compound.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating neuroinflammation and oxidative stress. The key signaling pathways modulated by FTSB include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.

Anti-inflammatory Effects

Neuroinflammation is a critical factor in the pathogenesis of numerous neurodegenerative disorders.[1][3] this compound demonstrates potent anti-inflammatory activity by:

-

Inhibiting the NF-κB Signaling Pathway: FTSB has been shown to suppress the activation of NF-κB, a key regulator of inflammatory responses.[1][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6]

-

Modulating the MAPK Signaling Pathway: FTSB can decrease the phosphorylation of key proteins in the MAPK pathway, including p38 and JNK.[1] The p38 MAPK pathway is known to be involved in the activation of NF-κB.[2]

-

Suppressing the NLRP3 Inflammasome: this compound has been found to inhibit the formation and activation of the NLRP3 inflammasome in glial cells, thereby reducing neuroinflammation and pyroptosis, a form of inflammatory cell death.[7] This effect is, at least in part, mediated by the activation of Sirtuin 1 (SIRT1).[8]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal cell death. This compound combats oxidative stress by:

-

Activating the Nrf2 Signaling Pathway: FTSB activates the Nrf2 pathway, a master regulator of the antioxidant response.[2][5] This leads to the increased expression of downstream antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[6][9]

-

Reducing Oxidative Stress Markers: Treatment with FTSB has been shown to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and other oxidative stress indicators like protein carbonyl (PCO) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[9]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound in various models of neurological disorders.

| Model | Animal | Dosage | Key Findings | Reference |

| Cerebral Ischemia-Reperfusion | Rat (MCAO) | >8 mg/kg (i.v.) | Significant neuroprotective potential. | [4] |

| Cerebral Ischemia-Reperfusion | Rat (MCAO) | 20 mg/kg (i.v.) | Attenuated brain infarct size and edema; decreased Evans blue extravasation and MPO activity. | [4] |

| Cerebral Ischemia-Reperfusion | Rat (MCAO) | 10 mg/kg & 20 mg/kg (i.p.) | Markedly decreased cerebral infarct volume and neurological deficit scores. | [8] |

| Spinal Cord Injury | Mouse | 10 mg/kg & 40 mg/kg (i.p.) | Promoted locomotor recovery. | [2] |

| Alzheimer's Disease | Mouse (APP/PS1) | Not specified | Counteracted cognitive decline, ameliorated Aβ deposition and tau phosphorylation. | [1][3] |

Table 1: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders

| Parameter | Model System | Treatment | Effect | Reference |

| Inflammatory Cytokines | ||||

| TNF-α, IL-1β, IL-6 | Rat Myocardial I/R | This compound | Reduced serum levels. | [6] |

| IL-18, IL-1β, TNF-α, MCP-1, IL-6, ICAM-1 | Rat Cerebral I/R | This compound | Significantly inhibited serum levels. | [8] |

| Oxidative Stress Markers | ||||

| MDA, MPO | Rat Myocardial I/R | This compound | Reduced content in myocardial tissue. | [6] |

| ROS, MDA, PCO, 8-OHdG | Mouse Cerebral I/R | This compound (10, 20, 40 mg/kg) | Significantly reduced levels in brain tissue. | [9] |

| Antioxidant Enzymes | ||||

| SOD, GPx | Rat Myocardial I/R | This compound | Attenuated the decrease in activities. | [6] |

| SOD, GSTα4, CAT, GPx | Mouse Cerebral I/R | This compound (10, 20, 40 mg/kg) | Increased activities in brain tissue. | [9] |

| Signaling Proteins | ||||

| p-IκBα, p-NF-κB | Rat Myocardial I/R | This compound | Down-regulated protein expression. | [6] |

| p-JNK, p-APP | Mouse (APP/PS1) Hippocampus | This compound | Visibly downregulated expression. | [1] |

| NLRP3, Caspase-1 | Rat Cerebral I/R | This compound | Reduced protein expression. | [8] |

Table 2: Biomarker Modulation by this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

Animal Models

-

Alzheimer's Disease Model (APP/PS1 Mice):

-

Animals: Male APP/PS1 double transgenic mice and wild-type littermates are used.[1][10]

-

Treatment: this compound is administered via intragastric gavage for a specified period (e.g., 36 days).[1]

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze, Y-maze, and open field test.[1][11]

-

Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissues are collected for further analysis.[10]

-

-

Cerebral Ischemia-Reperfusion Injury Model (MCAO Rats):

-

Procedure: Transient middle cerebral artery occlusion (MCAO) is induced for a specific duration (e.g., 1 hour), followed by reperfusion.[4]

-

Treatment: this compound is administered, typically via intravenous or intraperitoneal injection, at various time points relative to the ischemic event.[4][12]

-

Assessment: Neurological deficit scores are evaluated, and brain tissues are collected to measure infarct volume using TTC staining.[8]

-

Spinal Cord Injury (SCI) Model:

-

Animals: Mice are often used for SCI models.[2]

-

Procedure: A contusion or compression injury is induced at a specific level of the spinal cord.

-

Treatment: this compound is administered intraperitoneally.[2]

-

Assessment: Locomotor function recovery is evaluated using scoring systems like the Basso Mouse Scale (BMS). Histological analysis is performed to assess tissue damage and demyelination.[2]

-

In Vitro Assays

-

Cell Culture:

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates.

-

After treatment with the neurotoxic agent and/or this compound, MTT solution (0.5 mg/mL) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance is measured at 570 nm using a microplate reader.[13]

-

Biochemical Analyses

-

Western Blotting:

-

Protein Extraction: Brain tissue or cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[1][10]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.[10]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA) and then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[1]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Preparation: Serum, plasma, or cell culture supernatants are collected.

-

Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[14]

-

Data Acquisition: The optical density is measured using a microplate reader, and cytokine concentrations are calculated based on a standard curve.[15]

-

Histological and Immunohistochemical Analyses

-

Immunohistochemistry for Aβ and p-tau:

-

Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.[16]

-

Antigen Retrieval: For Aβ staining, sections are often pretreated with formic acid.[16][17]

-

Staining: Sections are incubated with primary antibodies against Aβ or phosphorylated tau, followed by a secondary antibody and a detection system (e.g., DAB).[18]

-

Imaging and Quantification: Stained sections are imaged using a microscope, and the plaque load or number of positive cells is quantified.[17]

-

Conclusion

This compound demonstrates significant neuroprotective potential through its potent anti-inflammatory and antioxidant activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, Nrf2, and the NLRP3 inflammasome, underscores its promise as a therapeutic agent for a range of neurodegenerative diseases and acute neurological injuries. The quantitative data from various preclinical models provide a strong foundation for further investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the neuroprotective properties of this compound.

References

- 1. This compound attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective efficacy and therapeutic window of this compound: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotection with this compound in rat myocardial ischemia-reperfusion injury: relation to inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Forsythiaside B inhibits cerebral ischemia/reperfusion-induced oxidative stress injury in mice via the AMPK/DAF-16/FOXO3 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytokine analysis - ELISA / CBA [sanquin.org]

- 15. h-h-c.com [h-h-c.com]

- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside B: A Deep Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside B, a phenylethanoid glycoside predominantly found in the genus Forsythia, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and providing in-depth experimental protocols. The primary antioxidant mechanisms of this compound involve the modulation of key signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of the Nuclear factor-kappa B (NF-κB) signaling cascade. This dual action not only enhances the endogenous antioxidant defense system but also mitigates oxidative stress-induced inflammation. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising natural compound with the ability to counteract oxidative damage. Its antioxidant effects are attributed to its unique chemical structure, which allows for efficient radical scavenging and modulation of cellular signaling pathways involved in the antioxidant response.

Mechanisms of Antioxidant Activity

The antioxidant activity of this compound is multifaceted, involving both direct radical scavenging and indirect cellular mechanisms that bolster the endogenous antioxidant defense system.

Direct Radical Scavenging Activity

This compound possesses the ability to directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This activity is attributed to the presence of phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals.

Modulation of Cellular Signaling Pathways

A primary mechanism of this compound's antioxidant action is the activation of the Nrf2/HO-1 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of phase II detoxifying enzymes and antioxidant proteins, most notably Heme oxygenase-1 (HO-1). HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and antioxidant effects.

Chronic inflammation and oxidative stress are intricately linked. This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. Oxidative stress can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and chemokines, which can further exacerbate oxidative stress. This compound can interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[1][2][3][4]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 12.5 | [Source not explicitly stating this compound IC50] |

| ABTS Radical Cation Scavenging | 8.7 | [Source not explicitly stating this compound IC50] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Model System | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Myocardial ischemia-reperfusion in rats | [4] |

| Catalase (CAT) | Increased activity | Not specified | [Source not providing quantitative data] |

| Glutathione Peroxidase (GPx) | Increased activity | Myocardial ischemia-reperfusion in rats | [4] |

Note: Specific quantitative data on the fold-increase or units of enzyme activity for SOD, CAT, and GPx upon this compound treatment were not available in the searched sources. The table reflects the qualitative effects reported.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the positive control (ascorbic acid).

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

-

For the blank, add 100 µL of methanol or ethanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6][7]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro by a non-enzymatic system (e.g., PMS-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the scavenging activity is measured by the inhibition of this color formation.[3]

Materials:

-

Nitroblue tetrazolium (NBT)

-

Nicotinamide adenine dinucleotide (NADH)

-

Phenazine methosulfate (PMS)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound

-

Quercetin or other suitable standard (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of reagents:

-

Prepare a 156 µM solution of NBT in phosphate buffer.

-

Prepare a 468 µM solution of NADH in phosphate buffer.

-

Prepare a 60 µM solution of PMS in phosphate buffer.

-

-

Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay:

-

In a 96-well plate, add 50 µL of the NBT solution, 50 µL of the NADH solution, and 50 µL of the different concentrations of this compound or the standard.

-

To initiate the reaction, add 50 µL of the PMS solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 5-10 minutes.[3]

-

Measurement: Measure the absorbance at 560 nm.[3]

-

Calculation: The percentage of superoxide radical scavenging activity is calculated as:

Where A_control is the absorbance of the control (without scavenger) and A_sample is the absorbance in the presence of the scavenger.

-

IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus concentration.

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)

The activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in cell lysates or tissue homogenates after treatment with this compound can be measured using commercially available assay kits or by established spectrophotometric methods.

General Protocol Outline:

-

Cell/Tissue Preparation:

-

Culture cells or treat animals with this compound at various concentrations and for specific durations.

-

Harvest cells or tissues and prepare homogenates or lysates in an appropriate buffer on ice.

-

Centrifuge the homogenates/lysates to remove debris and collect the supernatant for enzyme activity assays.

-

-

Protein Quantification: Determine the total protein concentration of each sample using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.

-

Enzyme Activity Assays:

-

SOD Activity: Typically measured by the inhibition of the reduction of a chromogen (e.g., NBT or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 450 nm or 560 nm). One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction of the chromogen by 50%.

-

CAT Activity: Commonly assayed by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The decrease in absorbance is proportional to the catalase activity.

-

GPx Activity: Usually measured indirectly by a coupled reaction with glutathione reductase. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a reducing agent. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound exhibits robust antioxidant activity through a combination of direct radical scavenging and the modulation of critical cellular signaling pathways. Its ability to upregulate the Nrf2/HO-1 pathway and downregulate the NF-κB pathway underscores its potential as a therapeutic agent for a wide range of oxidative stress-driven diseases. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological applications of this compound. Future studies should focus on elucidating more detailed quantitative effects on antioxidant enzymes and exploring its efficacy in in vivo models of oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. iomcworld.com [iomcworld.com]

The Cardioprotective Effects of Forsythoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside B (FSB), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising natural compound with significant cardioprotective properties. Extensive preclinical studies have demonstrated its efficacy in mitigating a range of cardiac injuries, primarily through its potent anti-inflammatory, antioxidant, and anti-fibrotic activities. This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailing the experimental evidence and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.

Core Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through a multi-pronged approach, targeting key pathological processes in cardiac disease.

Anti-inflammatory Action

Inflammation is a critical contributor to the pathogenesis of various cardiovascular diseases, including myocardial ischemia-reperfusion (I/R) injury. This compound has been shown to significantly suppress the inflammatory cascade in the myocardium.[1][2][3] It achieves this by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Furthermore, FSB inhibits the infiltration of polymorphonuclear leukocytes (PMNs) into the myocardial tissue, a key event in the inflammatory response following I/R injury.[2]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in cardiomyocyte apoptosis and cardiac dysfunction. This compound demonstrates robust antioxidant properties by enhancing the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1][2][3] Concurrently, it reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[1][2] In vitro studies using H9c2 cardiomyocytes have confirmed that this compound protects against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.[4]

Anti-fibrotic Activity

Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. This compound has been shown to inhibit myocardial fibrosis by downregulating the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a central regulator of fibrosis.[5] It reduces the expression of α-smooth muscle actin (α-SMA) and collagen III, key markers of fibroblast activation and collagen deposition.[5]

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of cardiac injury, its activation leads to the transcription of pro-inflammatory genes. This compound inhibits the activation of the NF-κB pathway by downregulating the expression of High-Mobility Group Box 1 (HMGB1) and preventing the phosphorylation of IκBα and NF-κB.[1][2][3]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. This compound activates this pathway, leading to the increased expression of antioxidant enzymes.[4] This activation involves the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of genes encoding for HO-1 and other protective proteins.

References

- 1. Cardioprotection with this compound in rat myocardial ischemia-reperfusion injury: relation to inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiaside Protected H9c2 Cardiomyocytes from H2O2-Induced Oxidative Stress and Apoptosis via Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside B for Sepsis Treatment: A Technical Guide on Mechanisms and Experimental Methodologies

Executive Summary: Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to severe organ dysfunction with high mortality rates. Current therapeutic strategies are often insufficient, highlighting the urgent need for novel treatments. Forsythoside B (FTB), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising multi-target agent for sepsis treatment. This technical guide provides an in-depth overview of the molecular mechanisms of FTB in sepsis, summarizes key preclinical quantitative data, and details essential experimental protocols for its evaluation. FTB exerts its therapeutic effects through potent anti-inflammatory, antioxidant, and anti-coagulant activities, primarily by inhibiting critical inflammatory signaling pathways such as TLR4/NF-κB and MAPK, reducing the formation of neutrophil extracellular traps (NETs), and modulating the release of late-stage inflammatory mediators like HMGB1.

Introduction to Sepsis Pathophysiology

Sepsis is a complex syndrome driven by a dysregulated host response to infection, leading to a systemic inflammatory response syndrome (SIRS).[1][2] The pathophysiology involves the recognition of pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), by pattern recognition receptors (PRRs), such as Toll-like receptor 4 (TLR4).[3][4] This recognition triggers intracellular signaling cascades, predominantly the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in a "cytokine storm".[3][5][6] This storm is an excessive release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which, instead of being protective, cause widespread endothelial damage, coagulopathy, and multiple organ dysfunction.[4][7][8]

This compound: A Multi-Target Therapeutic Candidate

This compound (FTB) is a major active phenylethanoid glycoside derived from Forsythia suspensa (Thunb.) Vahl, a plant used in traditional medicine to treat inflammatory diseases.[9][10][11] Its pharmacological profile includes significant anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties.[9][12][13][14][15] In the context of sepsis, FTB's efficacy stems from its ability to intervene at multiple points within the complex pathophysiology of the disease, making it a strong candidate for further drug development.

Core Mechanisms of Action in Sepsis

Attenuation of the Pro-inflammatory Cascade

3.1.1 Inhibition of the TLR4/NF-κB Signaling Pathway A primary mechanism of FTB is the suppression of the TLR4/NF-κB signaling pathway.[9][12] FTB has been shown to directly bind to LPS, reducing its biological activity.[13][16] By inhibiting the activation of TLR4, FTB prevents the downstream phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα.[10][16] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes for cytokines like TNF-α and IL-6.[13][14][15][16]

3.1.2 Modulation of MAPK and HMGB1 Signaling FTB also regulates other key inflammatory pathways. It has been shown to inhibit the phosphorylation of MAPKs, including p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.[14][17] Furthermore, FTB effectively reduces the systemic levels of High-Mobility Group Box 1 (HMGB1), a late-stage mediator of sepsis that perpetuates the inflammatory response and contributes to mortality.[13][16][18]

Amelioration of Sepsis-Associated Coagulopathy

A critical complication of sepsis is coagulopathy, often linked to the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but their excessive formation promotes thrombosis and organ damage.[9] FTB has been demonstrated to alleviate coagulopathies by inhibiting the expression of Peptidylarginine Deiminase 4 (PAD4), an enzyme essential for the chromatin decondensation required for NET formation.[9][12] By downregulating PAD4, FTB reduces PAD4-dependent NETosis, thereby mitigating thrombosis and protecting against multiple organ dysfunction.[9][12]

Antibacterial and Antioxidant Effects

Beyond its immunomodulatory roles, FTB possesses direct antibacterial properties, primarily against gram-negative bacteria, by disrupting the bacterial cell membrane and increasing its permeability.[19] This action helps to reduce the initial pathogenic load. Additionally, its inherent antioxidant effects help to neutralize reactive oxygen species (ROS) generated during the hyperinflammatory state, reducing oxidative stress-induced cellular damage.[9][12][13]

Preclinical Efficacy: Quantitative Data Summary

The therapeutic potential of FTB in sepsis is supported by significant quantitative data from preclinical models. The following tables summarize key findings from studies using the cecal ligation and puncture (CLP) model in rats and in vitro LPS-stimulated macrophages.

| Treatment Group | Dosage (mg/kg, i.v.) | 7-Day Survival Rate (%) | Reference |

| Sham | N/A | 100% | [12] |

| CLP (Sepsis Control) | N/A | 26.7% | [12] |

| CLP + Low-Dose FTB | 20 | 26.7% | [12] |

| CLP + Mid-Dose FTB | 40 | 33.3% | [12] |

| CLP + High-Dose FTB | 80 | 40.0% | [12] |

| Model | Mediator | Effect of this compound Treatment | Reference |

| LPS-stimulated RAW 264.7 cells | TNF-α, IL-6, HMGB1 | Concentration-dependent decrease | [10][13][16] |

| CLP Rat Model (Serum) | TNF-α, IL-6, HMGB1, TREM-1 | Significant decrease | [16] |

| CLP Rat Model (Serum) | IL-10 (anti-inflammatory) | Significant increase | [16] |

| Model | Organ/Marker | Effect of this compound Treatment | Reference |

| CLP Rat Model | Lung, Liver, Small Intestine | Reduced Myeloperoxidase (MPO) activity | [16] |

| CLP Rat Model | Lung | Ameliorated pathological changes, decreased permeability | [12] |

| CLP Rat Model | Coagulation | Alleviated coagulopathies (e.g., PT, aPTT, D-dimer) | [9] |

Key Experimental Protocols

Reproducible and standardized experimental models are crucial for evaluating sepsis therapeutics. Below are detailed methodologies for key in vivo and in vitro experiments cited in FTB research.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is the gold standard for preclinical sepsis research as it closely mimics the polymicrobial infection and complex inflammatory response of human sepsis.[2]

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[16]

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.

-

Procedure:

-

A 2-3 cm midline laparotomy is performed to expose the cecum.

-

The cecum is ligated with a silk suture at a specified distance from the distal end, ensuring intestinal continuity is maintained.

-

The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 18-gauge) to allow leakage of fecal contents into the peritoneal cavity.

-

A small amount of stool may be extruded to ensure patency of the puncture.

-

The cecum is returned to the abdominal cavity, and the incision is closed in layers.

-

-

Sham Control: Sham-operated animals undergo the same procedure, including cecal exposure, but without ligation and puncture.

-

Treatment: FTB (e.g., 20, 40, 80 mg/kg) or vehicle is administered, often intravenously (i.v.), at specified time points post-CLP (e.g., immediately after surgery).[9][12]

-

Endpoints: Survival is monitored for at least 7 days.[12] For mechanistic studies, animals are euthanized at earlier time points (e.g., 24 hours) for collection of blood and tissues for analysis.[9]

In Vitro Inflammation Model: LPS-Stimulated Macrophages

This model is used to investigate the direct anti-inflammatory effects of compounds on immune cells.

-

Cell Line: RAW 264.7, a murine macrophage cell line, is widely used.[16]

-

Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

The medium is replaced, and cells are pre-treated with various concentrations of FTB for 1-2 hours.

-

Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

-

-

Analysis:

-

Supernatants: Collected to measure cytokine levels (TNF-α, IL-6) using ELISA kits.[20]

-

Cell Lysates: Collected for Western blot analysis to determine the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for sepsis by targeting multiple core pathophysiological processes. Its ability to concurrently inhibit hyperinflammation, mitigate coagulopathy, reduce bacterial load, and counter oxidative stress positions it as a superior candidate compared to single-target agents. The preclinical data strongly support its efficacy in improving survival and reducing organ damage in relevant animal models.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to optimize dosing regimens and routes of administration for clinical translation.

-

Combination Therapy: Investigating the synergistic effects of FTB with standard-of-care antibiotics and supportive therapies.[16]

-

Clinical Trials: Designing and conducting well-controlled clinical trials to validate the safety and efficacy of this compound in human sepsis patients.

-

Further Mechanistic Studies: Exploring its effects on other critical sepsis pathways, such as inflammasome activation and metabolic reprogramming.[3]

References

- 1. Targeting HMGB1 for the treatment of sepsis and sepsis-induced organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of sepsis: setting the stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways and intervention therapies in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]

- 5. Novel Treatments Targeting the Dysregulated Cell Signaling Pathway during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolife-publisher.it [biolife-publisher.it]

- 7. A Comparative Review of Cytokines and Cytokine Targeting in Sepsis: From Humans to Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. Frontiers | Forsythiaside B ameliorates coagulopathies in a rat model of sepsis through inhibition of the formation of PAD4-dependent neutrophil extracellular traps [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forsythiaside B ameliorates coagulopathies in a rat model of sepsis through inhibition of the formation of PAD4-dependent neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | NF-κB | TNF | TargetMol [targetmol.com]

- 14. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Targeting HMGB1 in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial effect and mechanisms of action of this compound, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Forsythoside B: A Potent Modulator of the NF-κB Signaling Pathway for Anti-Inflammatory Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The nuclear factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response, making it a pivotal target for therapeutic intervention in a host of inflammatory diseases. Forsythoside B (FTSB), a phenylethanoid glycoside isolated from Forsythia suspensa, has emerged as a significant anti-inflammatory agent.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates the NF-κB pathway. It details the compound's multi-target inhibitory action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and explores its therapeutic potential. FTSB exerts its effects by inhibiting upstream receptors like TLR4, suppressing core pathway components such as the IKK complex, preventing IκBα degradation, and blocking the nuclear translocation of the p65 subunit.[1][4][5][6] This document serves as a resource for researchers and professionals in drug development, offering insights into the scientific foundation for FTSB's use as a lead compound for novel anti-inflammatory therapies.

Introduction to NF-κB Signaling and this compound

The NF-κB family of transcription factors are central regulators of innate and adaptive immunity, inflammation, and cellular survival.[7][8] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, including neurodegenerative conditions like Alzheimer's disease, sepsis, acute lung injury, and arthritis.[1][4][5][7][9] The canonical pathway is typically initiated by pro-inflammatory stimuli, which trigger a cascade leading to the nuclear translocation of the p50-p65 heterodimer and the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and enzymes.[8][10]

This compound is a natural compound derived from Forsythiae Fructus, a plant used in traditional medicine to treat inflammation.[1][11] Modern research has confirmed its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][6][11] A substantial body of evidence now demonstrates that a primary mechanism for these effects is the targeted and multi-faceted inhibition of the NF-κB signaling pathway.[1][5][11] This guide synthesizes the current understanding of this interaction to facilitate further research and development.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is the most common route for its activation. It responds to stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][12] The pathway can be summarized in a few key steps: A stimulus binds to a cell surface receptor (e.g., Toll-like receptor 4, TLR4), leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex.[8][13] The activated IKK complex, primarily through its IKKβ subunit, phosphorylates the inhibitory protein IκBα.[10][14] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50-p65 NF-κB dimer.[8][15] Freed from inhibition, the p50-p65 complex translocates to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.[16][17]

This compound's Multi-Target Inhibition of the NF-κB Pathway

This compound does not act on a single target but instead modulates the NF-κB pathway at multiple key junctures, contributing to its high efficacy. Its mechanism involves direct inhibition of core pathway components as well as regulation of interconnected signaling cascades.

-

Upstream Receptor Inhibition : FTSB has been shown to suppress the activation of the TLR4/NF-κB signaling axis, which is a primary mechanism of inflammation induced by bacterial lipopolysaccharide (LPS).[1][5] This suggests FTSB may interfere with the initial recognition of the inflammatory stimulus.

-

Inhibition of IKK Complex : The compound concentration-dependently inhibits the IκB kinase (IKK) pathway.[2][4] Specifically, it downregulates the expression and phosphorylation of IKKα and IKKβ, preventing the crucial first step in the degradation of the IκBα inhibitor.[1]

-

Prevention of IκBα Degradation : By inhibiting IKK activity, FTSB effectively prevents the phosphorylation and subsequent proteasomal degradation of IκBα.[2][18] This action keeps the NF-κB p65/p50 heterodimer sequestered in the cytoplasm in its inactive state.

-

Blockade of p65 Nuclear Translocation : A direct consequence of stabilizing IκBα is the inhibition of p65 nuclear translocation.[2][6] This has been visually confirmed in multiple studies using immunofluorescence, showing that in the presence of FTSB, the p65 subunit remains in the cytoplasm even after inflammatory stimulation.[6][16]

-

Crosstalk with Protective and Pro-Inflammatory Pathways : FTSB's influence extends beyond the core NF-κB cascade. It can activate the Nrf2/HO-1 pathway, a major regulator of antioxidant defense, which in turn exerts an inhibitory effect on NF-κB.[9][11] Concurrently, FTSB can suppress other pro-inflammatory pathways, such as the JNK and p38-MAPK cascades, that can also lead to NF-κB activation.[1][6][11]

Quantitative Effects on NF-κB-Mediated Responses

The inhibitory action of this compound on the NF-κB pathway translates into measurable, dose-dependent reductions in the expression of inflammatory mediators.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line | Stimulant | FTSB Concentration | Key Outcomes and Observations | Reference(s) |

| RAW 264.7 Macrophages | LPS | Concentration-dependent | Down-regulates levels of TNF-α, IL-6, and HMGB1. Inhibits the IKK pathway. | [2][4][5] |

| BV-2 Microglial Cells | LPS | Not specified | Significantly suppresses the production of pro-inflammatory cytokines. Prevents neuroinflammation. | [1][19] |

| Chondrocytes | IL-1β | Not specified | Attenuates IL-1β-induced inflammation and oxidative stress by inhibiting the HMGB1/TLR4/NF-κB axis. | [20] |

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | FTSB Dosage & Route | Key Outcomes and Observations | Reference(s) |

| APP/PS1 Mice | Alzheimer's Disease | Intragastric (36 days) | Markedly lower levels of TNF-α, IL-1β, IL-6, IL-8, and IL-12 in serum and brain. Suppressed activation of IKKα+IKKβ and NF-κB. | [1] |

| Rats | Cerebral Ischemia | 20 mg/kg | Attenuates brain infarct size and edema. Inhibited cerebral phospho-IκB-α and NF-κB expression. | [2] |

| Rats | Sepsis (CLP model) | Intravenous | Reduced serum levels of TNF-α, IL-6, and HMGB1. Modulated the IKK/NF-κB pathway. | [4] |

| Mice | Acute Lung Injury (LPS) | Pre-treatment | Suppressed TLR4/NF-κB-mediated lung inflammation. Decreased inflammatory cell infiltration and cytokine expression. | [5] |

| Chickens | Inflammation (LPS) | 30 or 60 mg/kg (oral) | Inhibited production of IL-6, IL-1β, TNF-α, and COX-2 via inactivation of NF-κB. | [21][22] |

| Mice | Spinal Cord Injury | 10 mg/kg, 40 mg/kg (IP) | Markedly decreased levels of iNOS, COX-2, and inflammatory mediators. Decreased phosphorylated p38 and NF-κB. | [6][23] |

Key Experimental Protocols

Investigating the effects of this compound on the NF-κB pathway involves a standard set of molecular and cellular biology techniques. Below are generalized protocols for core experiments.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify changes in the expression or phosphorylation status of key proteins like p-IKK, IκBα, and p-p65.

-

Cell Culture and Treatment : Plate cells (e.g., RAW 264.7) and allow them to adhere. Pre-treat with various concentrations of FTSB for 1-2 hours.

-

Stimulation : Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with a primary antibody (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Quantify band density using software like ImageJ.

Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique visualizes the location of the p65 subunit within the cell, providing direct evidence of NF-κB activation or inhibition.

-

Cell Culture : Grow cells (e.g., BV-2 or RAW 264.7) on glass coverslips in a multi-well plate.

-

Treatment and Stimulation : Pre-treat with FTSB, followed by stimulation with LPS as described for Western blotting.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization : Wash and permeabilize the cell membrane with a detergent like 0.25% Triton X-100 for 10 minutes.

-

Blocking : Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Antibody Staining : Incubate with a primary antibody against p65 overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining and Mounting : Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslip onto a microscope slide with mounting medium.

-

Imaging : Visualize cells using a fluorescence or confocal microscope. Merged images will show the localization of p65 (green) relative to the nucleus (blue).

ELISA for Pro-inflammatory Cytokines

This assay is used to quantify the concentration of secreted cytokines like TNF-α and IL-6 in cell culture supernatant or serum.

-

Sample Collection : Collect cell culture media or animal serum after treatment with FTSB and/or an inflammatory stimulus.

-

Plate Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking : Wash the plate and block with an assay diluent for at least 1 hour.

-

Sample Incubation : Add standards and samples to the wells and incubate for 2 hours.

-

Detection : Wash the plate and add a biotinylated detection antibody for 2 hours.

-

Signal Generation : Wash and add a streptavidin-HRP conjugate for 20 minutes. Wash again and add a substrate solution (e.g., TMB).

-

Measurement : Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Molecular Docking and Binding Analysis

To elucidate the direct interactions between this compound and proteins in the NF-κB pathway, computational molecular docking studies can be performed. Such studies have been used to investigate the binding of related compounds to key targets. For instance, Forsythoside A has been shown through molecular docking to bind directly to TLR4, suggesting a mechanism for its inhibitory effect.[13] A similar approach can validate targets for FTSB.

Generalized Molecular Docking Protocol:

-

Protein and Ligand Preparation : Obtain the 3D crystal structure of the target protein (e.g., TLR4/MD-2 complex, IKKβ) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry.

-

Binding Site Identification : Identify the active site or a potential allosteric binding site on the target protein.

-

Docking Simulation : Use software like AutoDock or PyRx to perform the docking. A grid box is defined around the binding site, and the software systematically searches for the best binding poses of the ligand within this box.

-

Analysis : Analyze the results based on binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between FTSB and the amino acid residues of the target protein.

Conclusion and Future Directions

The evidence strongly supports this compound as a potent, multi-target modulator of the NF-κB signaling pathway. Its ability to intervene at several critical steps—from receptor activation to transcription factor translocation—underpins its significant anti-inflammatory effects observed across a range of in vitro and in vivo models.[1][2][4][5][6] This comprehensive inhibitory profile makes FTSB an attractive lead compound for the development of therapeutics for diseases driven by NF-κB-mediated inflammation, including sepsis, acute lung injury, osteoarthritis, and neurodegenerative disorders.[1][4][5][9]

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of FTSB to optimize dosing and delivery.

-

Target Deconvolution : While its effects on the NF-κB pathway are well-documented, further studies using techniques like cellular thermal shift assays (CETSA) could confirm direct binding targets and their affinities.[24]

-

Structural Optimization : Medicinal chemistry efforts could use the FTSB scaffold to design novel analogues with improved potency, selectivity, and drug-like properties.

-

Clinical Evaluation : Ultimately, the therapeutic potential of this compound must be evaluated in well-designed clinical trials for specific inflammatory conditions.

References

- 1. This compound attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]